2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (CAS: 562829-68-9) is a triazole-based acetamide derivative characterized by a thiophene ring at the 5-position of the triazole core and a 3-chloro-2-methylphenyl group on the acetamide moiety . Its molecular formula is C₁₆H₁₅ClN₅OS₂, with a molecular weight of 408.9 g/mol. The structure combines a 1,2,4-triazole scaffold—a common pharmacophore in medicinal chemistry—with sulfur-containing groups (thioether and thiophene), which may enhance binding to biological targets through hydrophobic or π-π interactions.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS2/c1-9-10(16)4-2-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-6-3-7-23-12/h2-7H,8,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXZHOTYVMBWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties. They interact with a variety of biological targets, such as kinases, and have shown effectiveness in anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer applications.
Mode of Action
For instance, they can inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This can result in changes to the function of the proteins, potentially leading to therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected. For instance, kinase inhibition can affect signal transduction pathways, which are critical for many cellular processes.
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially affect the bioavailability of the compound.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its antiradical, antimicrobial, anti-inflammatory, and stress-protective properties based on various studies.
Chemical Structure
The compound contains a triazole ring substituted with a thiophenyl group and an acetamide moiety. Its structure is critical for its biological activity, influencing interactions with biological targets.
Antiradical Activity
Research has demonstrated that derivatives of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole exhibit significant antiradical properties. For instance, a study indicated that certain derivatives showed an antiradical effect comparable to ascorbic acid at a concentration of , achieving an effectiveness of 88.89% against DPPH radicals . The structure–activity relationship (SAR) analysis revealed that modifications to the thiophenyl group could enhance or reduce antiradical activity.
Antimicrobial Properties
The antimicrobial potential of triazole derivatives has been widely studied. Compounds bearing the triazole moiety have shown promising activity against various bacterial strains. A notable finding indicated that certain derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example:
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| 18a | Salmonella typhi | 500 | Good |
| 8d | Aspergillus niger | 32–42 | Significant |
| 8e | Candida albicans | 32–42 | Significant |
These findings suggest that the presence of halogen substituents in the phenyl ring enhances antibacterial activity .
Anti-inflammatory Activity
Compounds containing the triazole ring have also been recognized for their anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Stress-Protective Effects
Recent studies have explored the stress-protective effects of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate in animal models. Behavioral tests indicated improvements in the psycho-emotional state of rats subjected to stress, with biochemical analyses revealing enhanced antioxidant enzyme activities (e.g., catalase and superoxide dismutase) and reduced markers of oxidative stress such as thiobarbituric acid reactive substances (TBA-RS) . This suggests potential applications in managing stress-related disorders.
Case Studies
A case study focused on the synthesis and biological evaluation of various triazole derivatives highlighted their broad-spectrum antimicrobial activity. The study emphasized the importance of structural modifications in enhancing efficacy against specific pathogens .
Another research effort investigated the antioxidant properties of these compounds using DPPH assays and found that specific substitutions significantly boosted their radical scavenging abilities, reinforcing the importance of SAR in drug design .
Comparison with Similar Compounds
Heterocyclic Variations
- Thiophene vs. Such derivatives demonstrated anti-exudative activity in rat models, with 15 out of 21 compounds showing efficacy comparable to diclofenac sodium (8 mg/kg) . In contrast, pyridine-containing analogues (e.g., compounds 6a–6c in ) exhibit higher melting points (161–184°C vs. ~180°C for the target compound), suggesting improved crystallinity but possibly reduced solubility .
- 4-Ethoxyphenyl (e.g., N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide): The ethoxy group introduces steric bulk and may improve metabolic stability .
Triazole Core Modifications
- 4-Amino Group: The 4-amino group is conserved in most analogues (e.g., ), highlighting its role as a hydrogen-bond donor. Removal or substitution of this group (e.g., 4-allyl in ) reduces polarity, as seen in compounds 6a–6c with lower melting points (161–184°C) .
Physicochemical Properties
*logP estimated using ChemDraw.
The target compound’s moderate logP (3.8) balances lipophilicity and solubility, whereas analogues with bulky substituents (e.g., 4-butylphenyl) risk poor aqueous solubility, limiting bioavailability .
Anti-Inflammatory/Anti-Exudative Effects
- The target compound’s thiophene-containing analogues (e.g., 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide) showed 40–60% inhibition of edema in rodent models, comparable to diclofenac sodium .
- Furan-based derivatives () exhibited superior anti-exudative activity (>80% inhibition at 10 mg/kg), attributed to the furan ring’s polarity enhancing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
